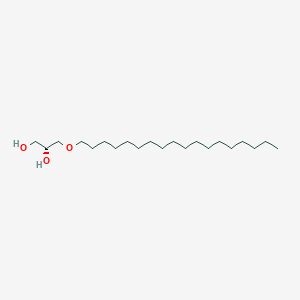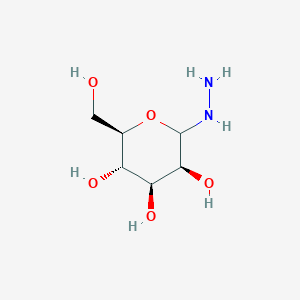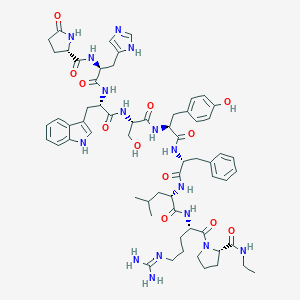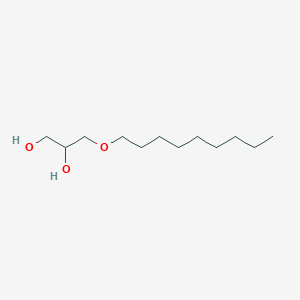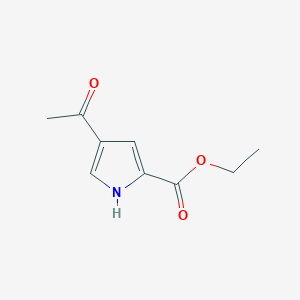
Ethyl-4-Acetyl-1H-Pyrrol-2-carboxylat
Übersicht
Beschreibung
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, also known as Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-acetyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-acetyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in Naturprodukten
Pyrrol-2-carboxaldehyd (Py-2-C)-Derivate, zu denen Ethyl-4-Acetyl-1H-Pyrrol-2-carboxylat gehört, wurden aus vielen natürlichen Quellen isoliert, darunter Pilze, Pflanzen (Wurzeln, Blätter und Samen) und Mikroorganismen . Diese Moleküle, die das Py-2-C-Gerüst enthalten, haben verschiedene biologische Funktionen .
Diabetesforschung
Der bekannte Diabetes-Molekularmarker Pyrrolin, der nach sequentiellen Reaktionen in vivo entsteht, hat ein Py-2-C-Gerüst . Dies deutet darauf hin, dass this compound möglicherweise in der Diabetesforschung eingesetzt werden könnte.
Physiologische Aktivitäten
Verbindungen, die die Py-2-C-Gruppe enthalten, haben verschiedene physiologische Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound in physiologischen Studien eingesetzt werden könnte.
Therapeutische Anwendungen
Pyrrol und seine Derivate sind in therapeutisch wirksamen Verbindungen enthalten, darunter Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente und Antitumormittel . This compound, ein Pyrrol-Derivat, könnte möglicherweise ähnliche Anwendungen haben.
Hypolipidämie-Effekte
Obwohl nicht direkt mit this compound verwandt, haben andere Pyrrol-Derivate bei Mäusen potente hypolipidämie-Effekte gezeigt . Dies deutet darauf hin, dass this compound möglicherweise in der Lipid-senkenden Forschung eingesetzt werden könnte.
Chemische Synthese
this compound könnte möglicherweise als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet werden .
Safety and Hazards
The safety information available indicates that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate may be harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Wirkmechanismus
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .
Eigenschaften
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
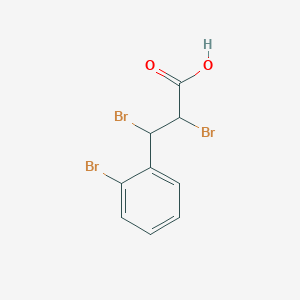
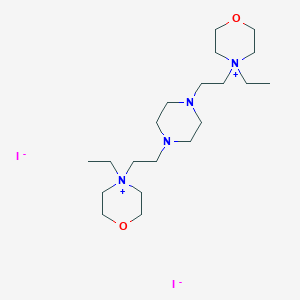
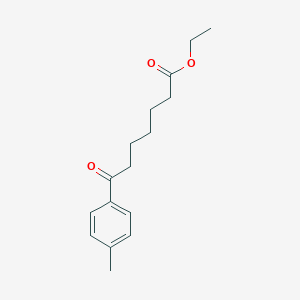
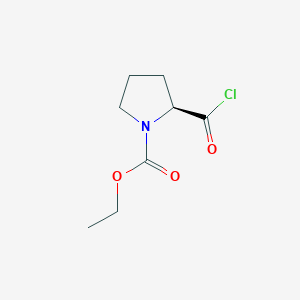
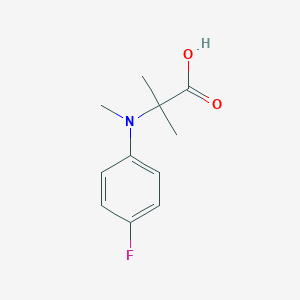

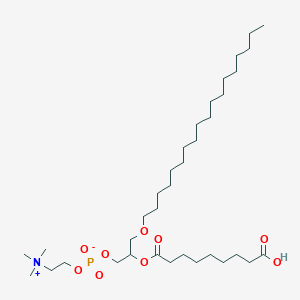
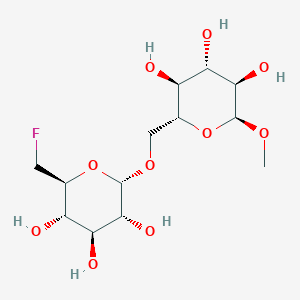
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
